1,4-dimethyl-1H-pyrazole-5-carboxylic acid
Overview
Description
1,4-dimethyl-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of phenylpyrazoles . It consists of a pyrazole bound to a phenyl group . The molecular formula of this compound is C6H8N2O2 .
Molecular Structure Analysis
The molecular structure of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid is characterized by two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The InChI code for this compound is 1S/C6H8N2O2/c1-4-3-7-8(2)5(4)6(9)10/h3H,1-2H3,(H,9,10) .Physical And Chemical Properties Analysis
1,4-dimethyl-1H-pyrazole-5-carboxylic acid has a molecular weight of 140.14 g/mol . It is a powder at room temperature . The melting point of this compound is between 171-172°C .Scientific Research Applications
Insecticidal Activities
- Scientific Field : Agricultural Chemistry
- Application Summary : 1H-pyrazole-5-carboxylic acid derivatives have been synthesized and used as insecticides . These compounds have shown good activities against Aphis fabae, a species of aphid .
- Methods of Application : The compounds were synthesized and characterized by 1H NMR, mass spectrometry, and elemental analysis . The insecticidal activities of these new compounds were evaluated against Aphis fabae .
- Results : Some of these compounds exhibit good activities, especially compound 7h which shows 85.7% mortality against A. fabae at a concentration of 12.5 mg/L .
Biological Activities
- Scientific Field : Bioorganic Chemistry
- Application Summary : Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have diverse and valuable synthetical, biological, and photophysical properties .
- Methods of Application : Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .
- Results : More complex structures with various relevant examples can be formed from them .
Antimicrobial Action
- Scientific Field : Medicinal Chemistry
- Application Summary : An N-triazole scaffold containing pyrazole-5-carboxylate derivatives was investigated for their antimicrobial action .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Antipromastigote Activity
- Scientific Field : Biochemistry
- Application Summary : A compound containing a pyrazole ring was investigated for its antipromastigote activity .
- Methods of Application : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of the compound .
- Results : The compound showed desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
Eco-friendly Synthesis
- Scientific Field : Green Chemistry
- Application Summary : Pyrazole derivatives can be synthesized using eco-friendly methods .
- Methods of Application : An innovative protocol benefits from the use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst .
- Results : This method offers a simple reaction workup, thus presenting valuable eco-friendly attributes .
Synthesis of Bioactive Chemicals
- Scientific Field : Organic Chemistry
- Application Summary : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .
- Methods of Application : Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results : The many pharmacological functions of the pyrazole moiety and different synthesis techniques were discussed .
Safety And Hazards
properties
IUPAC Name |
2,4-dimethylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-7-8(2)5(4)6(9)10/h3H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWSABALQBFSCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349117 | |
Record name | 1,4-dimethyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-dimethyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
13745-58-9 | |
Record name | 1,4-dimethyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dimethyl-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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